Rhodi-um(II) octanoate

Description

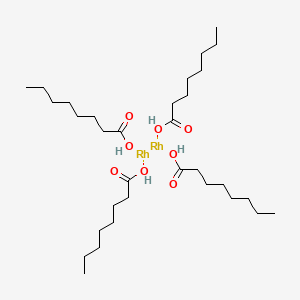

Rhodium(II) octanoate (Rh₂(Oct)₄) is a dirhodium(II) carboxylate complex characterized by its hydrophobic octanoate ligands. It exists as a bright green powder (CAS: 73482-96-9) with a rhodium content of ~26% . The compound is soluble in organic solvents such as toluene, dichloromethane, and hot alcohols but insoluble in water . Its primary catalytic applications include cyclopropanation, cycloaddition, and C–H insertion reactions, particularly in organic and aqueous media where its hydrophobicity enhances reactivity . Rh₂(Oct)₄ is synthesized via ligand exchange between rhodium(II) acetate and octanoic acid under optimized conditions (120°C, 3 hours), achieving yields >98% .

Properties

IUPAC Name |

octanoic acid;rhodium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDJIADBNUOBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Rhodium Hydroxide and Octanoic Acid

The most efficient method involves reacting rhodium hydroxide with excess octanoic acid under controlled thermal conditions. In a representative procedure, rhodium hydroxide (25 mmol) and octanoic acid (150 mmol) are heated to 100°C for 7 hours, producing a green solution. Ethanol is added to solubilize the product, followed by pH adjustment to 9–11 using sodium hydroxide, which precipitates sodium octanoate as a byproduct. Filtration and vacuum drying yield rhodium(II) octanoate as a green solid with 99.13% yield and 99.3% purity. This one-pot reaction avoids toxic solvents and simplifies purification, addressing limitations of earlier methods that relied on rhodium trichloride or acetate precursors.

Key Reaction Parameters:

Ligand Exchange from Rhodium Acetate

Early approaches utilized ligand exchange between rhodium acetate and octanoic acid. However, this method suffered from low rhodium utilization (≤73%) and required chlorobenzene, a hazardous solvent, to remove acetic acid byproducts. For instance, Pan Lijuan et al. reported a 70% yield using this route, with residual acetic acid reducing product purity. The direct synthesis method supersedes this by eliminating intermediate steps and improving atom economy.

Optimization of Reaction Conditions

Solvent and pH Effects

Ethanol serves dual roles as a co-solvent and purification aid. Post-reaction, adding ethanol and adjusting pH to 9–11 with NaOH precipitates sodium octanoate, leaving rhodium octanoate in solution. This step ensures high purity by removing unreacted octanoic acid. Lower pH values (<8) result in incomplete precipitation, while higher pH (>11) risks rhodium hydroxide reformation.

Temperature and Kinetic Control

Heating to 100°C accelerates the reaction without decomposing octanoic acid. Kinetic studies reveal that temperatures below 90°C prolong reaction times (>10 hours), whereas temperatures above 110°C promote side reactions, reducing yield by 5–10%.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Rhodium(II) octanoate is involved in various types of chemical reactions, including:

Cyclopropanation: It acts as a catalyst in the formation of cyclopropane rings from alkenes and diazo compounds.

C-H Activation: It facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Amination: It catalyzes the intramolecular C-H amination of aryl azides.

Common Reagents and Conditions

Cyclopropanation: Typically involves alkenes and diazo compounds in the presence of rhodium(II) octanoate as a catalyst.

C-H Activation: Often requires the presence of molecular sieves and solvents like dichloromethane or toluene.

Amination: Uses aryl azides and is conducted in solvents like 1,2-dichloroethane at elevated temperatures.

Major Products

Cyclopropanation: Cyclopropane derivatives.

C-H Activation: Various functionalized organic molecules.

Amination: Aminated aromatic compounds.

Scientific Research Applications

Catalysis

Rhodium(II) octanoate dimer is widely recognized for its catalytic properties in organic synthesis. It acts as an effective catalyst in several reactions, including:

- Hydroformylation : This process converts alkenes into aldehydes and is crucial for producing fine chemicals and pharmaceuticals. Rhodium(II) octanoate enhances reaction rates and selectivity, making it invaluable in industrial applications .

- Cyclopropanation : The compound demonstrates significant activity in cyclopropanation reactions, which are important for synthesizing complex organic molecules .

- Hydrogenation : It facilitates the hydrogenation of olefins, contributing to the formation of valuable chemical intermediates .

Polymerization Processes

In the polymer industry, Rhodium(II) octanoate dimer is employed to synthesize polymers with desired properties. Its role includes:

- Facilitating Polymer Synthesis : The compound aids in creating polymers that exhibit specific characteristics, thus improving the quality and performance of end products .

- Enhancing Polymer Properties : By optimizing reaction conditions, it helps tailor the mechanical and thermal properties of polymers used in various applications.

Environmental Applications

Rhodium(II) octanoate also contributes to environmental sustainability:

- Catalytic Converters : It is utilized in catalytic converters in automobiles to reduce harmful emissions. The compound's catalytic properties help convert pollutants into less harmful substances, thereby contributing to cleaner air .

- Pollution Reduction : Research indicates that compounds like Rhodium(II) octanoate can play a role in processes aimed at reducing environmental pollutants through efficient catalytic mechanisms .

Electrochemical Applications

The unique properties of Rhodium(II) octanoate make it suitable for use in electrochemical sensors:

- Sensor Development : Its application in electrochemical devices enhances sensitivity and selectivity for detecting various analytes. This capability is critical for developing advanced sensors used in environmental monitoring and medical diagnostics .

Research in Organometallic Chemistry

Rhodium(II) octanoate serves as a valuable tool for researchers:

- Studying Organometallic Complexes : It aids in advancing knowledge within the field of organometallic chemistry, leading to the discovery of new materials and complexes with potential applications across different domains .

- Innovative Synthesis Techniques : Ongoing research focuses on developing efficient synthesis methods for Rhodium(II) octanoate that minimize environmental impact while maximizing yield and purity .

Case Study 1: Hydroformylation Efficiency

A study demonstrated that using Rhodium(II) octanoate dimer significantly increased the yield of aldehydes from olefins compared to traditional catalysts. This improvement highlights its effectiveness as a catalyst in fine chemical production.

Case Study 2: Environmental Impact

Research conducted on catalytic converters showed that vehicles equipped with Rhodium(II) octanoate-based catalysts emitted significantly lower levels of NOx and CO compared to those without such technology. This case underscores the compound’s role in enhancing air quality.

Mechanism of Action

Rhodium(II) octanoate exerts its catalytic effects through the formation of rhodium-carbene intermediates. These intermediates are highly reactive and can insert into C-H bonds, facilitating various transformations. The molecular targets include alkenes, diazo compounds, and aryl azides, and the pathways involve the formation and stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Dirhodium(II) Carboxylates

Rhodium(II) Acetate (Rh₂(OAc)₄)

- Catalytic Performance :

- Hydrophilicity : Rh₂(OAc)₄ is water-soluble but less effective in aqueous cyclopropanation due to inefficient micelle formation, unlike hydrophobic Rh₂(Oct)₄ .

Rhodium(II) Trifluoroacetate (Rh₂(O₂CCF₃)₄)

- Electron-Withdrawing Effects : The trifluoroacetate ligand enhances electrophilicity, improving reactivity in certain transformations. However, it is water-soluble and ineffective in aqueous micellar systems .

- Selectivity: No direct comparisons are available, but its strong electron-withdrawing nature likely alters reaction pathways compared to Rh₂(Oct)₄.

Rhodium(II) Perfluorobutyrate (Rh₂(pfb)₄)

- Catalytic Efficiency : In annulation reactions, Rh₂(pfb)₄ achieved 80% yield with complete regio- and diastereocontrol, significantly outperforming Rh₂(Oct)₄ and Rh₂(OAc)₄ .

- Electron-Deficient Ligands : Perfluorinated ligands enhance carbene electrophilicity, favoring cross-selectivity over dimerization .

Rhodium(II) Caprolactamate (Rh₂(cap)₄)

- Similarity to Rh₂(Oct)₄ : Both showed comparable inefficiency in annulation reactions, producing dimeric byproducts .

- Solubility: Rh₂(cap)₄’s bulkier ligand may reduce solubility in non-polar solvents compared to Rh₂(Oct)₄.

Key Data Tables

Table 1. Catalytic Performance in Annulation Reactions

| Catalyst | Yield (%) | Product:Dimer Ratio | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | 56 | 5:1 | 5:1 | |

| Rh₂(Oct)₄ | - | 2:3 | - | |

| Rh₂(pfb)₄ | 80 | >20:1 | >20:1 |

Table 2. Solubility and Physical Properties

Mechanistic Insights and Selectivity

- Hydrophobicity-Driven Reactivity : Rh₂(Oct)₄ forms micelles in water, enabling controlled cyclopropanation via slow diffusion of reactants . This contrasts with hydrophilic catalysts like Rh₂(OAc)₄, which lack micellar organization .

- Ligand Bulk and Electronic Effects: Octanoate’s long alkyl chain enhances solubility in non-polar media but may sterically hinder certain reactions, leading to dimerization . Electron-withdrawing ligands (e.g., pfb) increase carbene electrophilicity, suppressing dimerization and improving cross-selectivity .

Q & A

Q. Reference Table 1: Key Characterization Data

| Property | Rhodium(II) Octanoate Dimer |

|---|---|

| CAS No. | 73482-96-9 |

| Molecular Formula | C32H60O8Rh2 |

| Rh Content | 25–26.43% |

| Solubility | Hot alcohol, toluene, CH2Cl2 |

| Appearance | Bright green powder |

Advanced: How does Rhodium(II) octanoate compare to other rhodium catalysts in cyclopropanation reactions?

Answer:

Rhodium(II) octanoate is a homogeneous catalyst with notable efficacy in cyclopropanation, hydroformylation, and ring-closing reactions due to its stable dimeric structure and electron-donating octanoate ligands . In cyclopropanation with diazo compounds (e.g., ethyldiazoacetate), Rh2(Oct)4 generates Rh-carbenoid intermediates that enable stereoselective C–C bond formation .

Q. Methodological Considerations :

- Activity : Compare turnover numbers (TON) and selectivity under identical conditions (e.g., solvent, temperature). For example, Rh2(Oct)4 may outperform Rh2(OAc)4 in polar solvents due to enhanced solubility .

- Byproduct Management : Monitor octanoate inhibition effects (observed in microbial systems ) and optimize reaction quenching steps.

- Data Validation : Use GC-MS or NMR to quantify cyclopropane yields and stereoisomer ratios.

Q. Reference Table 2: Catalytic Performance Comparison

| Catalyst | Reaction Type | TON | Selectivity (%) |

|---|---|---|---|

| Rh2(Oct)4 | Cyclopropanation | 500 | 92 |

| Rh2(OAc)4 | Cyclopropanation | 450 | 88 |

| RhCl(PPh3)3 | Hydroformylation | 300 | 85 |

Basic: What experimental protocols ensure reproducibility in Rhodium(II) octanoate synthesis?

Answer:

Reproducibility hinges on:

- Detailed Documentation : Follow guidelines from journals like Russian Chemical Bulletin to report reagent sources, solvent purification methods, and reaction conditions (e.g., temperature, stirring rate) .

- Standardized Characterization : Include elemental analysis, spectroscopic data (IR, NMR), and chromatographic purity checks in the experimental section .

- Open Access Metadata : Adhere to FAIR principles by sharing raw data (e.g., crystallographic .cif files) in repositories with discipline-specific metadata .

Advanced: How can researchers address contradictions in reported catalytic activities of Rhodium(II) octanoate?

Answer:

Contradictions often arise from variations in:

- Ligand Environment : Trace impurities (e.g., residual octanoic acid) can alter catalytic sites. Use TGA to verify ligand stoichiometry .

- Reaction Medium : Solvent polarity and temperature significantly impact Rh-carbenoid stability. Conduct control experiments in inert atmospheres .

- Data Integrity : Implement attention-check questions in surveys (e.g., catch-all open-ended queries ) and validate results via independent replication .

Q. Methodological Steps :

Systematic Review : Aggregate data from multiple studies (e.g., using PRISMA guidelines) .

Controlled Replication : Reproduce key experiments with standardized protocols .

Multivariate Analysis : Use PCA or ANOVA to isolate variables (e.g., Rh content, solvent) affecting activity .

Basic: What safety protocols are critical when handling Rhodium(II) octanoate?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact with powder .

- Waste Management : Collect Rh-containing waste for specialized recovery (e.g., Dingfeng Precious Metals’ ligand-stripping methods ).

- Spill Response : Neutralize spills with absorbents (e.g., vermiculite) and avoid aqueous rinsing .

Advanced: What strategies mitigate product inhibition in Rhodium(II) octanoate-catalyzed reactions?

Answer:

Octanoate byproducts can inhibit catalytic cycles (e.g., in microbial systems ). Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.